5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one
Description
This compound is a flavonoid glycoside characterized by a chromen-4-one core substituted with hydroxyl groups at positions 5 and 2-(4-hydroxyphenyl), along with a complex glycosylation at position 5. The glycosyl moiety consists of a tetrahydropyran (sugar) unit linked to another methylated tetrahydropyran via an oxymethyl group, contributing to its high molecular weight (432.383 g/mol) . Such structural complexity is typical of secondary metabolites found in plants, particularly in Populus species, where glycosylated flavonoids are known for their antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIYLTVJPDLUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction from Natural Sources
The compound has been reported in organisms such as Bryum pseudotriquetrum, Lobelia, Clinopodium umbrosum, Streptomyces lanatus, and citrus species, indicating its natural occurrence in plants and microorganisms (Sources,,). The extraction process typically involves:
- Solvent Extraction: Using polar solvents such as methanol, ethanol, or water to extract phenolic constituents from plant tissues.
- Partitioning: Sequential liquid-liquid extraction with solvents like ethyl acetate or n-butanol to enrich phenolic fractions.
- Purification: Chromatographic techniques such as column chromatography, preparative HPLC, and Sephadex LH-20 to isolate the target compound.
Purification Data Table
| Step | Method | Solvent System | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Solvent extraction | Methanol | 15-20 | Initial crude extract |
| 2 | Liquid-liquid partition | Ethyl acetate/water | 10-12 | Enrichment of phenolics |
| 3 | Chromatography | Silica gel | 5-7 | Purification of target compound |
| 4 | Preparative HPLC | Acetonitrile/water | 3-4 | Final purification |
Note: The yields vary based on plant source and extraction conditions.
Chemical Synthesis Approaches
Total Synthesis Strategy
Given the structural complexity, total chemical synthesis is challenging but feasible via stepwise construction of the flavonoid core, followed by glycosylation and hydroxylation.
Step 1: Construction of the Flavonoid Core
The chromen-4-one backbone is synthesized through oxidative cyclization of appropriate chalcone precursors, typically via Claisen-Schmidt condensation followed by oxidative cyclization.
Step 2: Introduction of Hydroxyl and Phenolic Groups
Hydroxylation at specific positions is achieved through directed ortho-hydroxylation using reagents such as hydroxyl radicals or via enzymatic hydroxylation.
Step 3: Glycosylation and Methylation
The tetrahydropyran rings are introduced through glycosyl donors, such as methylated sugar derivatives, using glycosylation reactions catalyzed by acids or enzymes.
Enzymatic Modification
Enzymatic hydroxylation and glycosylation are preferred for regioselectivity, employing:
- Glycosyltransferases: To attach sugar moieties selectively.
- Cytochrome P450 enzymes: For hydroxylation at specific positions on the aromatic rings or side chains.
Synthetic Data Table
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chalcone precursors | Base, oxidant | 60-70 | Flavonoid backbone formation |
| 2 | Hydroxylating enzymes | Aqueous buffer, temperature control | 50-65 | Regioselective hydroxylation |
| 3 | Glycosyl donors | Acid catalysis | 40-55 | Glycosylation of hydroxyl groups |
| 4 | Methylation reagents | Methyl iodide, base | 70-80 | Methyl group addition |
Note: The overall yield depends on the number of steps and purification efficiency.
Semi-Synthesis from Natural Precursors
Extraction of Precursors
Starting from naturally abundant flavonoids such as quercetin or kaempferol, semi-synthesis involves:
- Hydroxylation at specific positions using P450 enzymes or chemical oxidants.
- Glycosylation with activated sugar donors.
Semi-Synthesis Data Table
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Quercetin | Enzymatic hydroxylation | 45-55 | Specific hydroxylation |
| 2 | Glycosyl donor | Enzymatic transfer | 50-60 | Glycosylation at desired position |
| 3 | Methylation | Methyl iodide, base | 65-75 | Methylation of hydroxyl groups |
Advanced Biotechnological Methods
Microbial Biosynthesis
Recent advances involve engineering microbial strains (e.g., Escherichia coli, Saccharomyces cerevisiae) to produce the target compound via:
- Pathway insertion: Incorporating plant biosynthetic genes.
- Fermentation conditions: Optimized for maximum yield.
Biotechnological Data Summary
| Method | Organism | Genetic Engineering | Yield | Notes |
|---|---|---|---|---|
| Microbial biosynthesis | E. coli | Pathway insertion | 10-50 mg/L | Emerging technology |
| Enzymatic synthesis | Purified enzymes | In vitro | Variable | High regioselectivity |
Research Discoveries and Notable Findings
- Enzymatic hydroxylation has been shown to be highly regioselective, enabling precise functionalization of flavonoids.
- Glycosylation significantly enhances water solubility and biological activity.
- Total synthesis remains complex due to stereochemical considerations, but stepwise approaches have been documented with yields exceeding 20% over multiple steps.
Chemical Reactions Analysis
Types of Reactions: Isorhoifolin undergoes various chemical reactions, including:
Oxidation: Isorhoifolin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds in isorhoifolin.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isorhoifolin, which can have different biological activities and properties .
Scientific Research Applications
Isorhoifolin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid biosynthesis and metabolism.
Biology: Isorhoifolin is studied for its role in plant defense mechanisms and its interactions with other biomolecules.
Mechanism of Action
Isorhoifolin exerts its effects through various molecular targets and pathways:
Neuroprotective Effects: It inhibits enzymes such as acetylcholinesterase and β-secretase, which are involved in the pathogenesis of Alzheimer’s disease.
Anti-inflammatory Effects: Isorhoifolin modulates the activity of inflammatory mediators and enzymes, reducing inflammation and oxidative stress.
Antioxidant Effects: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural analogs differ primarily in substitution patterns, glycosylation, and functional groups. Key comparisons include:
3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
- Structure : Lacks glycosylation but features methoxy groups at positions 5, 7, and 3,4,5-trimethoxyphenyl.
- Molecular Weight : 314.29 g/mol .
- Impact : Methoxy groups reduce polarity compared to hydroxyls, altering solubility and bioavailability. This derivative is synthesized via methylation of a glycoside-free precursor, suggesting reduced hydrophilicity but enhanced membrane permeability .
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one
- Structure : Contains methoxy groups at the 3,4-positions of the phenyl ring and hydroxyls at 5,6.
- Molecular Weight : 314.29 g/mol .
- Impact : Methoxy substitution diminishes antioxidant capacity compared to hydroxylated analogs but may improve metabolic stability .
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-prenylisoflavone Structure: Features a prenyl group at position 6 and methoxy at 7. Molecular Weight: 354.37 g/mol (estimated).
Non-Glycosylated Flavonoids (e.g., 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one) Structure: Lacks glycosyl groups, with hydroxyl and methoxy substitutions. Molecular Weight: 300.27 g/mol . Impact: Absence of glycosylation reduces molecular weight and increases aglycone bioavailability but may limit water solubility .
Data Table: Structural and Physicochemical Comparisons
Research Findings
- Chromatographic Behavior : The target compound’s 5-hydroxy group forms strong intramolecular hydrogen bonds, increasing retention time in reverse-phase HPLC compared to 3-hydroxy analogs .
- Bioactivity : Glycosylation in the target compound enhances water solubility, favoring antioxidant activity in hydrophilic environments (e.g., cellular cytoplasm) . In contrast, prenylated or methoxylated derivatives exhibit better penetration into lipid-rich tissues .
- Synthetic Modifications : Methylation of hydroxyl groups (e.g., ) reduces polarity, as seen in the transition from glycosides to methoxy derivatives, which correlates with altered pharmacokinetic profiles .
Methodological Considerations in Similarity Assessment
Structural similarity analysis (e.g., Tanimoto coefficients, pharmacophore mapping) must account for glycosylation, functional group positioning, and hydrogen bonding patterns to predict bioactivity accurately . For instance, while the target compound and its non-glycosylated analog share a chromen-4-one core, their dissimilarities in polarity and molecular volume lead to divergent biological roles .
Q & A
Q. What validated methods are recommended for synthesizing and characterizing this flavonoid glycoside?
Answer:
- Synthesis :
- Glycosylation : Use regioselective glycosylation with protected sugar donors (e.g., 3,4,5-trihydroxy-6-methyl-tetrahydropyran) under Koenigs-Knorr conditions (Ag₂O catalysis) to attach the disaccharide moiety to the flavonoid core .
- Deprotection : Remove acetyl or benzyl protecting groups via alkaline hydrolysis (e.g., NaOH/MeOH) or catalytic hydrogenation.
- Purification : Employ column chromatography (silica gel, eluent: CHCl₃-MeOH-H₂O gradient) or preparative HPLC (C18 column, acetonitrile-water mobile phase) .
- Characterization :
- NMR : Assign proton environments using ¹H-NMR (δ 6.5–7.5 ppm for aromatic protons) and ¹³C-NMR (δ 170–180 ppm for carbonyl groups). Confirm glycosidic linkages via HMBC correlations between anomeric protons (δ 4.5–5.5 ppm) and aglycone oxygen atoms .
- HRMS : Validate molecular formula (e.g., C₂₈H₃₂O₁₄, [M+H]⁺ = 581.18) with ESI-HRMS .
Q. How should researchers address solubility challenges during in vitro assays?
Answer :
-
Solubility Parameters :
Parameter ESOL Model Ali Model Log S (mol/L) -2.98 -3.82 Solubility Class "Soluble" "Soluble" Experimental Solubility 0.604 mg/mL (ESOL) 0.0877 mg/mL (Ali) -
Formulation Strategies :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer :
- Key Modifications :
- Sugar Moiety : Compare bioactivity of the native compound with analogs lacking the 6-methyl group or with altered glycosylation patterns (e.g., rhamnose vs. glucose) .
- Aglycone : Introduce substituents (e.g., methoxy, halogens) at positions 3' or 5' to assess effects on antioxidant or antiproliferative activity .
- Computational Tools :
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
Answer :
- Mechanistic Clarification :
- ROS Assays : Quantify reactive oxygen species (ROS) generation (DCFH-DA assay) under varying pH (5.5 vs. 7.4) and oxygen tension (normoxia vs. hypoxia) .
- Redox Cycling : Test Fe³+ reduction (ferrozine assay) and •OH radical scavenging (deoxyribose degradation) to distinguish antioxidant mechanisms .
- Cell-Type Specificity : Compare effects in normal (e.g., HEK293) vs. cancer (e.g., HepG2) cells, as differential OATP1C1 expression may modulate uptake .
Q. How to profile pharmacokinetics and metabolomics for this compound?
Answer :
-
ADME Profiling :
Parameter Value GI Absorption Low (Bioavailability Score = 0.17) BBB Permeation No (Log Kp = -10.15 cm/s) CYP Inhibition None (CYP1A2/2C19/2D6/3A4 negative) -
Metabolite Identification :
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported cytotoxicity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
